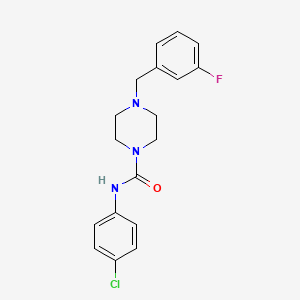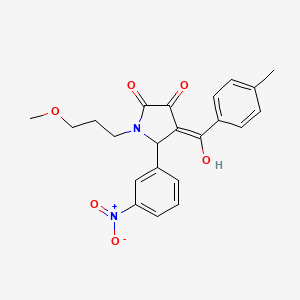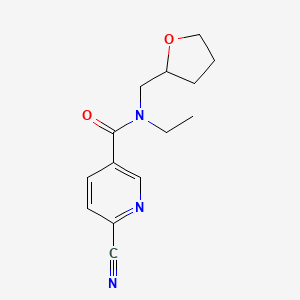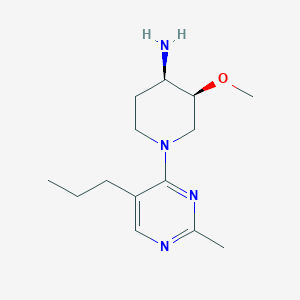![molecular formula C20H14N2O6 B5395429 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate](/img/structure/B5395429.png)
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NBQX, which is a potent antagonist of AMPA receptors. AMPA receptors are a type of glutamate receptor that plays a crucial role in the regulation of synaptic transmission in the central nervous system. The purpose of
作用機序
The mechanism of action of 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate involves its binding to the AMPA receptor. This binding prevents the activation of the receptor by glutamate, which leads to a decrease in synaptic transmission. This decrease in synaptic transmission is responsible for the compound's neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate have been extensively studied. This compound has been shown to have neuroprotective effects, which are mediated through the inhibition of AMPA receptors. Additionally, this compound has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of using 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate in lab experiments is its potent antagonist activity towards AMPA receptors. Additionally, this compound has been shown to have neuroprotective and anti-inflammatory effects, which makes it a valuable tool for studying the mechanisms underlying these effects. One of the significant limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and administration.
将来の方向性
There are several future directions for the study of 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate. One of the most significant directions is the development of more potent and selective AMPA receptor antagonists, which could have potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, the study of the neuroprotective and anti-inflammatory effects of this compound could lead to the development of new treatments for these diseases. Finally, the study of the toxicity and pharmacokinetics of this compound could provide valuable information for its safe and effective use in clinical settings.
合成法
The synthesis of 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate involves several steps. The first step involves the reaction of 6-nitro-1,3-benzodioxole with acetic anhydride to form 6-nitro-1,3-benzodioxole-5-acetic acid. The second step involves the reaction of 6-nitro-1,3-benzodioxole-5-acetic acid with 2-(bromomethyl)quinoline to form 2-(5-acetoxy-6-nitro-1,3-benzodioxol-2-yl)quinoline. The final step involves the reaction of 2-(5-acetoxy-6-nitro-1,3-benzodioxol-2-yl)quinoline with sodium methoxide to form 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate.
科学的研究の応用
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. This compound is a potent antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic transmission and plasticity. Additionally, this compound has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[2-[(E)-2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]quinolin-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c1-12(23)28-18-9-14(21-16-5-3-2-4-15(16)18)7-6-13-8-19-20(27-11-26-19)10-17(13)22(24)25/h2-10H,11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDDLUAKENJRER-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)/C=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5395358.png)
![4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperazin-2-one](/img/structure/B5395359.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)

![5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5395367.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide](/img/structure/B5395376.png)
![9-{4-[2-(1H-imidazol-1-yl)ethoxy]benzyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5395384.png)
![5-(2-fluorophenyl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5395391.png)
![N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5395398.png)

![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5395410.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395430.png)